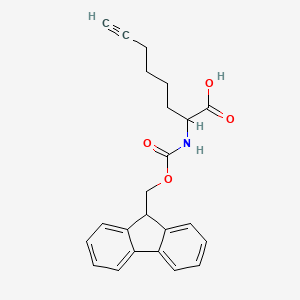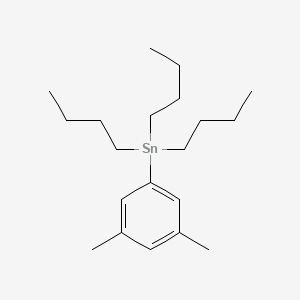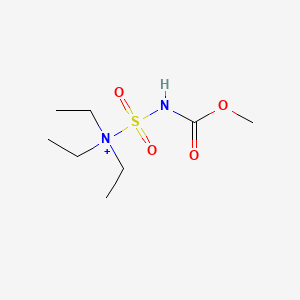
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Alkyne Introduction: The protected amino acid is then subjected to a coupling reaction with an alkyne-containing reagent, such as propargyl bromide, under basic conditions to introduce the oct-7-ynoic acid moiety.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers are often employed to streamline the synthesis and ensure reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The alkyne moiety can undergo oxidation to form diketones or reduction to form alkanes.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU are used for peptide bond formation.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for alkyne oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is employed for alkyne reduction.
Major Products
Peptides: The primary products formed from coupling reactions are peptides with specific sequences.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, the alkyne moiety can be transformed into various functional groups.
Aplicaciones Científicas De Investigación
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry, molecular biology, and medicinal chemistry.
Drug Development: The compound is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.
Bioconjugation: It serves as a building block for the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for various applications in diagnostics and therapeutics.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and biomaterials.
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides with specific sequences. The alkyne moiety can also be used for click chemistry reactions, enabling the conjugation of peptides to other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)isobutyric acid
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is unique due to the presence of the oct-7-ynoic acid moiety, which provides additional functionalization options compared to other Fmoc-protected amino acids. The alkyne group allows for click chemistry reactions, enabling the conjugation of peptides to a wide range of molecules, which is not possible with other similar compounds.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAAQTGBSLHOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3aR,6aR)-N-methyl-N-(pyridin-2-ylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8138664.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazine-4-Carboxamide](/img/structure/B8138667.png)
![1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138670.png)



![(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone](/img/structure/B8138700.png)
![(3AR,6aS)-2-((5-methylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138708.png)
![(3S,4aS,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8138713.png)
![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)

![N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138742.png)

![Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine](/img/structure/B8138769.png)
